4-(Cyclopentylamino)benzamide
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Overview
Description
4-(Cyclopentylamino)benzamide is an organic compound with the molecular formula C12H16N2O. It is a derivative of benzamide, where the amine group is substituted with a cyclopentylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylamino)benzamide typically involves the condensation of benzoic acid derivatives with cyclopentylamine. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation. This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods: Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. the method using diatomite earth@IL/ZrCl4 under ultrasonic irradiation is gaining traction due to its efficiency and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclopentylamino)benzamide can undergo various chemical reactions, including:
Reduction: This reaction involves the gain of electrons, often reducing the compound to a simpler form.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
4-(Cyclopentylamino)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Cyclopentylamino)benzamide involves its interaction with specific molecular targets. For instance, as a beta-blocker analog, it may inhibit the action of certain neurotransmitters, leading to a decrease in blood pressure. The compound may also interact with various enzymes and receptors, modulating their activity and influencing biological pathways .
Comparison with Similar Compounds
4-(3-(Cyclopentylamino)-2-hydroxypropoxy)benzamide: An analog used as a beta-blocker for treating high blood pressure.
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-Acetoxy-2-methylbenzamide: Another benzamide derivative with significant biological activities.
Uniqueness: 4-(Cyclopentylamino)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its potential as a beta-blocker analog and its efficient synthesis method make it a compound of significant interest in both research and industrial applications .
Properties
Molecular Formula |
C12H16N2O |
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Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-(cyclopentylamino)benzamide |
InChI |
InChI=1S/C12H16N2O/c13-12(15)9-5-7-11(8-6-9)14-10-3-1-2-4-10/h5-8,10,14H,1-4H2,(H2,13,15) |
InChI Key |
IQQILOBSWPXQQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
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